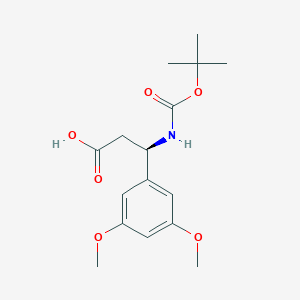

Boc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

Description

Properties

IUPAC Name |

(3R)-3-(3,5-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-13(9-14(18)19)10-6-11(21-4)8-12(7-10)22-5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLBKBXJRJCIAH-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375914 | |

| Record name | AC1MC5QG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500788-94-3 | |

| Record name | AC1MC5QG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Boc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is a synthetic amino acid derivative notable for its potential biological activities. Characterized by a tert-butyloxycarbonyl (Boc) protecting group and a unique aromatic structure, this compound has garnered attention in various fields of biological research, including enzyme-substrate interactions, protein-ligand binding studies, and medicinal chemistry. This article will explore the biological activity of this compound, detailing its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C16H23NO6 and a molecular weight of 325.36 g/mol. Its structure includes:

- Amino Acid Backbone : Essential for mimicking peptide structures.

- Boc Group : Provides stability and facilitates selective reactions in synthetic pathways.

- 3,5-Dimethoxyphenyl Side Chain : Enhances reactivity and biological interactions.

The presence of methoxy groups at the 3 and 5 positions on the phenyl ring contributes to its distinct reactivity profile and potential biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby affecting metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing intracellular signaling cascades.

- Protein-Ligand Binding : The compound's structure allows it to mimic peptide formations critical for protein stability and function.

These interactions suggest its potential role in therapeutic applications, particularly in drug design and development.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Anticancer Potential : Preliminary studies suggest that compounds with similar structural motifs can exhibit significant interactions with target proteins involved in cancer progression. For instance, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects : The compound has been explored for its potential in treating neurological disorders due to its structural properties that enable it to interact with neurotransmitter receptors .

Research Findings

A summary of relevant research findings is provided below:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated enzyme inhibition leading to altered metabolic pathways in vitro. |

| Study 2 | Showed receptor modulation that influenced signaling cascades related to cell growth. |

| Study 3 | Investigated binding affinities with proteins involved in cancer signaling pathways, indicating potential therapeutic applications. |

Applications

This compound has several applications across various fields:

- Pharmaceutical Development : Serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders.

- Peptide Synthesis : Commonly used in solid-phase peptide synthesis due to its protective group enhancing stability and yield.

- Bioconjugation Techniques : Facilitates the attachment of biomolecules to drugs or imaging agents for targeted therapy.

- Material Science : Its unique structure is valuable in developing advanced materials with enhanced properties .

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of structurally similar compounds, it was found that certain derivatives exhibited significant inhibition of HER2-positive gastric cancer cells through specific protein-protein interaction disruptions. This suggests that this compound could be further explored as a candidate for cancer treatment .

Case Study 2: Neuroprotective Effects

Research on neuroprotective effects indicated that the compound could modulate neurotransmitter receptors, potentially offering therapeutic benefits for neurodegenerative diseases .

Scientific Research Applications

Pharmaceutical Development

Boc-(R)-3-amino-3-(3,5-dimethoxy-phenyl)-propionic acid plays a crucial role in the synthesis of pharmaceuticals. Its applications include:

- Intermediate in Drug Synthesis : It serves as a key building block for synthesizing bioactive compounds, particularly those targeting neurological disorders and other diseases. Compounds derived from this amino acid have been explored for their potential therapeutic effects against conditions like cancer and inflammation .

- Peptide Synthesis : The Boc group provides a protective mechanism that enhances the stability and yield of peptide chains during solid-phase peptide synthesis. This is important for producing peptides with specific biological activities .

Biochemical Research

In biochemical studies, this compound is utilized for:

- Studying Protein Interactions : Researchers use this compound to investigate interactions between proteins and other biomolecules. Its structural attributes allow it to mimic peptide structures that are critical for protein folding and stability, making it a candidate for drug design and protein engineering .

- Enzyme Activity Modulation : The compound has been studied for its ability to modulate enzyme activities, which can provide insights into various biochemical pathways and processes.

Material Science

The unique properties of this compound extend to material science:

- Development of Novel Materials : Research indicates that this compound can be used to create materials with enhanced thermal stability and mechanical strength. Its chemical structure allows for modifications that can lead to innovative materials with specific properties .

Drug Delivery Systems

The design of advanced drug delivery systems benefits from the characteristics of this compound:

- Improving Bioavailability : The compound's unique structure aids in enhancing the bioavailability of therapeutic agents, allowing for more effective targeted delivery within the body .

Case Studies and Research Findings

Research has shown that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting inflammatory pathways. These findings suggest potential applications in treating inflammatory diseases . Additionally, studies focusing on its role as an inhibitor or modulator within biochemical pathways have yielded promising results, indicating its importance in drug discovery and development .

Preparation Methods

Protection of the Amino Group

- The amino group of the starting amino acid or precursor is protected using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

- This step prevents unwanted side reactions during subsequent synthetic transformations.

- The Boc group is stable under a wide range of conditions but can be removed under acidic conditions if needed.

Formation of the Propionic Acid Backbone

- The propionic acid moiety is typically introduced by starting from halogenated propionic acid derivatives or amino acid precursors.

- For example, ethyl esters of 3-amino-3-phenylpropionic acid derivatives can be synthesized and later hydrolyzed to the free acid.

- Esterification and hydrolysis steps are carefully controlled to maintain stereochemical integrity.

Introduction of the 3,5-Dimethoxyphenyl Group

- The 3,5-dimethoxyphenyl substituent is introduced either by using 3,5-dimethoxyphenyl-containing starting materials or via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

- Boronic acids or esters of 3,5-dimethoxyphenyl are commonly used coupling partners.

- Reaction conditions are optimized to achieve high yields and stereochemical purity.

Representative Synthetic Route and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Remarks |

|---|---|---|---|

| 1 | Boc Protection | Di-tert-butyl dicarbonate, base (e.g., NaHCO3), solvent (e.g., dioxane/water) | Protects amino group |

| 2 | Formation of amino acid ester | Starting from halogenated propionic acid derivative, nucleophilic substitution | Stereochemistry controlled |

| 3 | Introduction of 3,5-dimethoxyphenyl group | Suzuki-Miyaura coupling: Pd catalyst, base (e.g., K2CO3), solvent (e.g., DMF), 80-100°C | Efficient C-C bond formation |

| 4 | Hydrolysis | Acidic or basic hydrolysis of ester to carboxylic acid | Final deprotection step |

This route is adapted and optimized depending on scale and desired purity.

Industrial Production Considerations

- Industrial synthesis often employs batch or continuous flow reactors to maximize efficiency and control.

- Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized for yield and purity.

- Purification techniques include crystallization, recrystallization, and chromatographic methods to isolate the pure Boc-(R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid.

- Use of inexpensive and non-hazardous reagents is preferred to improve safety and cost-effectiveness.

Chemical Reaction Analysis

| Reaction Type | Common Reagents | Outcome/Products | Notes |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base | Boc-protected amino acid | High selectivity |

| Cross-coupling (Suzuki-Miyaura) | Pd catalyst, boronic acid, base | Introduction of 3,5-dimethoxyphenyl group | High yield, stereospecific |

| Hydrolysis | Acid/base | Free carboxylic acid | Mild conditions to preserve Boc |

| Oxidation (optional) | KMnO4, CrO3 | Ketones or aldehydes | Rarely used in this context |

| Reduction (optional) | LiAlH4, NaBH4 | Amines or alcohols | For derivative synthesis |

Research Findings and Optimization

- Studies indicate that the use of sodium hydride (NaH) and dimethylformamide (DMF) as solvent in the benzylation step improves reaction efficiency and yield in related phenylpropionic acid derivatives.

- The stereochemical purity is maintained by careful control of reaction temperature (0–25°C) and reaction time.

- Purification by crystallization from suitable solvents yields high-purity Boc-(R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid with minimal impurities.

- Optimization of coupling conditions (choice of Pd catalyst, base, and solvent) significantly affects the yield and stereochemical outcome.

Summary Table of Preparation Methods

| Preparation Step | Description | Typical Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amino group protection | Boc protection | Di-tert-butyl dicarbonate, base | Room temp, aqueous-organic solvent | >90 | Prevents side reactions |

| Propionic acid backbone formation | Esterification or substitution | Halogenated propionic acid derivatives | 0–25°C, organic solvent | 80–85 | Stereochemistry control |

| 3,5-Dimethoxyphenyl introduction | Suzuki-Miyaura coupling | Pd catalyst, boronic acid, base | 80–100°C, DMF or similar | 75–90 | High selectivity |

| Hydrolysis to acid | Ester hydrolysis | Acid/base | Mild conditions | 85–95 | Final step |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Boc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, and how do reaction conditions influence enantiomeric purity?

- Methodology : The compound can be synthesized via hydrolysis of ester precursors under basic conditions (e.g., NaOH in methanol/water) followed by acidification. Enantiomeric purity is achieved using chiral auxiliaries or catalysts during the coupling of the Boc-protected amine. For example, hydrolysis of ethyl 3-(2,5-dimethoxyphenyl)propionate with NaOH (10% aqueous) at reflux for 12 hours yields the carboxylic acid derivative with >98% purity .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) can resolve enantiomers using hexane/isopropanol mobile phases.

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable for confirming its identity?

- Techniques :

- NMR : -NMR (400 MHz, CDCl) shows characteristic peaks: δ 2.65 (t, CH), 6.71–6.76 (aromatic protons) .

- FT-IR : Bands at 1699 cm (C=O stretch) and 3500–2500 cm (broad, COOH) confirm the carboxylic acid group .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., R_2$$^2(8) dimer formation via O–H···O interactions) .

Q. What are the solubility properties of this compound in common solvents, and how does this affect its application in biological assays?

- Solubility Profile :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Methanol | ~30 |

| Water (pH 7) | <1 |

- Implications : Low aqueous solubility necessitates formulation with co-solvents (e.g., DMSO/PBS mixtures) for in vitro studies. Pre-solubilization in DMSO followed by dilution into buffer is standard .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for Boc-protected amino acid derivatives?

- Analysis Framework :

- Source Comparison : Cross-validate data from peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) versus commercial vendors (avoiding unverified sources).

- Experimental Variables : Control for batch-to-batch purity (≥95% by HPLC), solvent effects, and cell line specificity. For example, β-tyrosine analogs show varying activity in neuronal vs. cancer cell models due to receptor subtype expression .

Q. What strategies are effective for studying the compound’s stability under physiological conditions, and how do structural modifications enhance metabolic resistance?

- Stability Assays :

- In vitro : Incubate in simulated gastric fluid (SGF, pH 1.2) or plasma at 37°C. Monitor degradation via LC-MS over 24 hours.

- Modifications : Introduce steric hindrance (e.g., tert-butyl groups) to slow esterase-mediated hydrolysis. The 3,5-dimethoxy substituents on the phenyl ring reduce oxidative metabolism .

Q. How does the compound interact with glutamate receptor subtypes, and what experimental models are optimal for mechanistic studies?

- Targets : Acts as a β-amino acid analog, potentially modulating NMDA or metabotropic glutamate receptors (mGluRs).

- Models :

- Electrophysiology : Patch-clamp recordings in HEK293 cells expressing recombinant GluN1/GluN2B NMDA receptors .

- Calcium imaging : FLIPR assays using primary cortical neurons to detect intracellular Ca flux .

Data Contradiction and Validation

Q. How should researchers address conflicting crystallographic data on hydrogen-bonding patterns in similar propionic acid derivatives?

- Resolution : Compare unit cell parameters and space groups across studies. For example, 3-(2,5-dimethoxyphenyl)propionic acid forms R_2$$^2(8) dimers in P2_1$/c space group <span data-key="25" class="reference-num" data-pages="undefined">11</span>, while 3-(3-methoxyphenyl)propionic acid adopts a different packing in Pna2$_1 .

- Validation : Replicate crystallization in identical solvent systems (e.g., chloroform/hexane) and validate with single-crystal XRD.

Methodological Best Practices

Q. What protocols ensure reproducibility in enantioselective synthesis and purification?

- Stepwise Workflow :

Chiral Resolution : Use (R)-Boc-3-aminopropionic acid as starting material.

Coupling : Activate the carboxylic acid with EDC/HOBt for amide bond formation.

Purification : Flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water .

- Quality Control : Validate enantiomeric excess (ee) via polarimetry ([α]_D$$^{25} = +15.3°) or chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.